molecular formula C12H19NO5S B6208869 tert-butyl 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate CAS No. 2728353-52-2

tert-butyl 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B6208869
CAS No.: 2728353-52-2
M. Wt: 289.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate is a chemical compound with the molecular formula C12H19NO5S and a molecular weight of 289.3 g/mol. This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and multiple oxygen atoms, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate typically involves the reaction of tert-butyl 2-oxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate with an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted spirocyclic compounds .

Scientific Research Applications

Tert-butyl 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The sulfur atom and carbonyl groups play a crucial role in these interactions, forming hydrogen bonds or covalent bonds with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 2-amino-2lambda6-thia-7-azaspiro[3.5]non-1-ene-7-carboxylate 2-oxide

Uniqueness

Tert-butyl 2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate is unique due to its specific spirocyclic structure, which includes three oxygen atoms and a sulfur atom. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

2728353-52-2

Molecular Formula

C12H19NO5S

Molecular Weight

289.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.